2-amino-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile -

2-amino-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Catalog Number: EVT-4477215
CAS Number:
Molecular Formula: C23H18F2N2O
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives represent a class of organic compounds characterized by a fused pyran and cyclohexenone ring system with various substituents. These compounds have garnered interest in scientific research primarily due to their potential biological activities, including antimicrobial [, ] and enzyme inhibitory properties [].

Synthesis Analysis

Various catalysts and reaction conditions have been explored to optimize these synthesis procedures. For example, urea has been employed as an organo-catalyst [], while other studies have utilized potassium tertiary butoxide [] and copper(II) catalysts []. Microwave irradiation has also been explored as an efficient heating method [].

Chemical Reactions Analysis
  • Hydrogen bonding: The amino and carbonyl groups readily participate in intermolecular N—H⋯N and N—H⋯O hydrogen bonds, influencing the crystal packing arrangements [, , , , , , , ].
  • C—H⋯π interactions: These weaker interactions contribute to the overall crystal packing stability [, ].
Applications
  • Antimicrobial activity: Some derivatives display promising antibacterial and antifungal activity against specific microorganisms [, ].
  • Enzyme inhibition: Computational studies suggest that certain derivatives could act as Staphylococcus aureus sortase A inhibitors, offering potential avenues for developing new antibacterial agents [].

2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound is a derivative of 4H-chromene, synthesized through a one-pot multicomponent reaction using 4-fluorobenzaldehyde, malononitrile, and dimedone []. The crystal structure, determined by X-ray diffraction, reveals a monoclinic space group C2/c []. This compound exhibits intermolecular hydrogen bonding, contributing to the formation of a two-dimensional network within the crystal structure [].

2-Amino-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound is crystallized in a monoclinic C2/c space group []. Its structure has been elucidated using X-ray diffraction techniques [].

2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101)

    Compound Description: UCPH-101 is recognized as the first selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1) [, ]. It exhibits a half-life of 30 minutes, based on bioavailability studies [].

2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][1,2]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This derivative of benzothiazine has been investigated for its potential non-steroidal anti-inflammatory activity []. Its molecular and crystal structures have been analyzed, along with Hirshfeld surface analysis [].

2-Amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile

    Compound Description: This compound is characterized by its fused heterocyclic system, where both six-membered rings adopt envelope conformations []. It exhibits a double-layer structure in its crystal form, facilitated by two hydrogen bonds involving the amino group [].

2-Amino-4-(4-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound crystallizes in a monoclinic P21/n space group []. Its structure has been determined using X-ray diffraction techniques [].

2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound is notable for its crystallization pattern, with two independent molecules present in the asymmetric unit []. Both molecules exhibit a sofa conformation for the fused cyclohexenone ring []. The crystal structure reveals corrugated layers parallel to the (101) plane, formed through N—H⋯N and N—H⋯O hydrogen bonds between molecules [].

2-Amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound crystallizes in the triclinic P-1 space group []. Its structure has been determined by X-ray diffraction analysis [].

2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound represents a core structure, with derivatives synthesized by reacting substituted aromatic aldehydes, dimedone, and malonitrile in the presence of potassium tertiary butoxide in a methanol/THF solvent system at room temperature []. Characterization was achieved through spectroscopic methods, including 1H NMR, 13C NMR, and LCMS, and structural confirmation by elemental analysis []. Antimicrobial activity against Aspergillus niger and Candida albicans L. was evaluated using the disc diffusion method [].

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound is characterized by its nearly planar 4H-pyran ring and puckered cyclohexene ring, as determined by crystal structure analysis []. It forms inversion dimers through N—H⋯N hydrogen bonds and exhibits a layered structure stabilized by various intermolecular interactions [].

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile propan-2-one monosolvate

    Compound Description: This compound, a propan-2-one monosolvate, exhibits a layered structure formed through N—H⋯O and C—H⋯N hydrogen bonds between inversion dimers linked by N—H⋯N interactions []. C—H⋯π interactions also contribute to its packing arrangement [].

2-Amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound crystallizes in a monoclinic C2/c space group []. Its structure has been determined using X-ray crystallography [].

2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound, structurally characterized by X-ray crystallography, exhibits a nearly planar 4H-pyran ring and a flattened chair conformation in its cyclohexene ring []. It forms a layered structure stabilized by N—H⋯N, N—H⋯O, and C—H⋯N hydrogen bonds, along with C—H⋯π interactions within the layers [].

2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: The structure of this compound has been determined through X-ray crystallography, revealing a sofa conformation for the fused cyclohexene ring and a flattened boat conformation for the pyran ring []. The crystal packing demonstrates a two-dimensional network parallel to (100), formed by N—H⋯N and N—H⋯O hydrogen bonds between molecules [].

2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile propan-2-one monosolvate

    Compound Description: The crystal structure of this propan-2-one monosolvate has been elucidated, revealing chains of molecules along the a axis formed by N—H⋯O hydrogen bonds linking inversion dimers, which are themselves formed by N—H⋯N hydrogen bonds with an R 2 2(12) motif []. C—H⋯N and C—H⋯π interactions also influence its packing []. The cyclohexene ring adopts a near-envelope conformation [].

2-Amino-5,6,7,8-tetrahydro-4,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-4H-chromene-3-carbonitrile DMF solvate

    Compound Description: This compound, crystallized as a DMF solvate, has been structurally characterized. It crystallizes in the triclinic P-1 space group [].

2-Amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound, with its structure determined by X-ray crystallography, crystallizes in the monoclinic C2/c space group [].

2-Amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound, with its structure characterized by X-ray crystallography, exhibits a sofa conformation for both the fused cyclohexenone and pyran rings []. Intermolecular N—H⋯N and N—H⋯O hydrogen bonds contribute to the formation of corrugated layers parallel to the bc plane in its crystal structure [].

2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile hemihydrate

    Compound Description: Crystal structure analysis of this hemihydrate reveals an asymmetric unit containing two organic molecules and one water molecule []. Each organic molecule exhibits an envelope conformation for the cyclohexene ring and a nearly planar 4H-pyran ring []. An intricate network of N—H⋯N, N—H⋯O, O—H⋯O, and O—H⋯Cl hydrogen bonds stabilizes the crystal structure [].

2-Amino-4-(1-naphthyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and 2-amino-7,7-dimethyl-4-(1-naphthyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: These two compounds, with and without dimethyl substitution at the 7-position, have been synthesized and their structures investigated through X-ray diffraction []. They exhibit different conformations for the heterocyclic ring, with a sofa conformation in the unsubstituted compound and a flattened boat conformation in the dimethyl-substituted compound []. Both compounds show a sofa conformation for the fused cyclohexenone ring []. They also display distinct hydrogen bonding patterns in their crystal structures [].

2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: The crystal structure of this compound has been determined and reveals a three-dimensional network formed through N—H⋯N and N—H⋯O hydrogen bonds []. The phenyl ring is nearly perpendicular to the C7/C8/C9/O1/C10/C11 plane of the molecule [].

2-Amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: Synthesized with an 86% yield through a one-pot multicomponent reaction using urea as a catalyst [], this compound crystallizes in the monoclinic C2/c space group []. Its structure, determined via X-ray diffraction, exhibits N-H…O and N-H…N intermolecular hydrogen interactions that contribute to its packing stability [].

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

    Compound Description: Identified as a potential Staphylococcus aureus sortase A inhibitor through computational docking studies [], DRC-KS1 exhibited a minimum inhibitory concentration (MIC) of 108.2 µg/mL against S. aureus sortase A [].

(Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

    Compound Description: Identified as a potential Staphylococcus aureus sortase A inhibitor through computational docking, DRC-KS2 showed an MIC of 45.8 µg/mL against S. aureus sortase A [].

2-Amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile ethanol monosolvate

    Compound Description: This ethanol monosolvate forms a three-dimensional framework in its crystal structure, stabilized by N—H⋯O, O—H⋯O, and N—H⋯N hydrogen bonds, along with weak C—H⋯π interactions []. It adopts envelope and flattened boat conformations for the fused cyclohexene and pyran rings, respectively [].

2-Amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound crystallizes in a monoclinic P21/c space group []. Its structure has been analyzed using X-ray diffraction methods [].

2-Amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound crystallizes in a monoclinic C2/c space group []. Its structure has been determined using X-ray crystallography [].

2-Amino-4-(3-trifluoromethylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound crystallizes in the triclinic P-1 space group []. Its structure has been elucidated by X-ray diffraction analysis [].

2-Amino-4-(3-phenoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound crystallizes in a triclinic P-1 space group []. Its structure has been characterized using X-ray crystallography [].

2-Amino-4-(2,6-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound, with its structure determined using X-ray diffraction, crystallizes in the triclinic P-1 space group [].

2-Amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and 2-Amino-4-(2-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one hemihydrate

    Compound Description: These two compounds, one with a nitro group at the 3-position and the other without, have undergone conformational analysis and X-ray structural investigation []. Both compounds adopt flattened boat and sofa conformations for the heterocyclic and cyclohexenone rings, respectively []. They display distinct hydrogen bonding patterns in their crystal structures [].

Properties

Product Name

2-amino-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

IUPAC Name

(8E)-2-amino-4-(4-fluorophenyl)-8-[(4-fluorophenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile

Molecular Formula

C23H18F2N2O

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C23H18F2N2O/c24-17-8-4-14(5-9-17)12-16-2-1-3-19-21(15-6-10-18(25)11-7-15)20(13-26)23(27)28-22(16)19/h4-12,21H,1-3,27H2/b16-12+

InChI Key

XMKGLPWYAUOSND-FOWTUZBSSA-N

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)F)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)F)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.